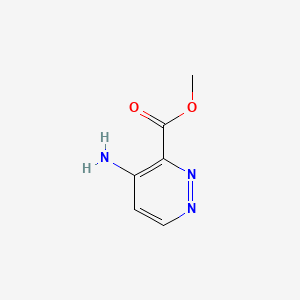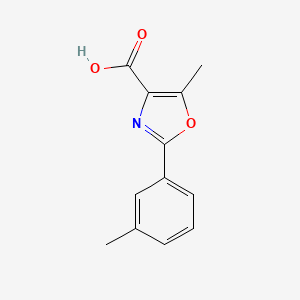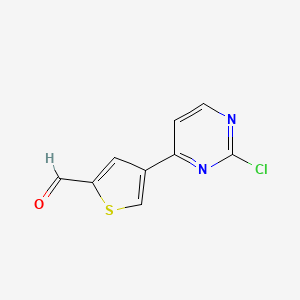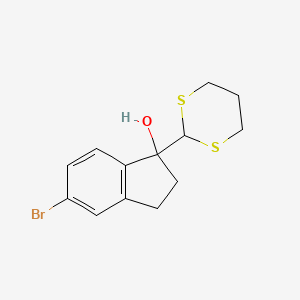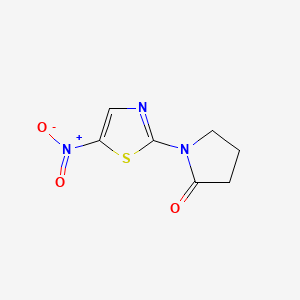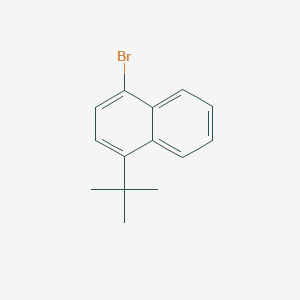
1-Bromo-4-(tert-butyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(tert-butyl)naphthalene: is an organic compound that belongs to the class of bromonaphthalenes. It is characterized by the presence of a bromine atom attached to the first position of the naphthalene ring and a tert-butyl group attached to the fourth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butyl)naphthalene can be synthesized through the bromination of 4-(tert-butyl)naphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(tert-butyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium methoxide would yield 4-(tert-butyl)naphthalene-1-methoxy.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the naphthalene ring with another aromatic ring.
Applications De Recherche Scientifique
1-Bromo-4-(tert-butyl)naphthalene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Pharmaceutical Research: It serves as a building block in the synthesis of potential drug candidates.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(tert-butyl)naphthalene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(tert-butyl)naphthalene
- 1-Bromo-3-(tert-butyl)naphthalene
- 1-Bromo-4-methylnaphthalene
Comparison: 1-Bromo-4-(tert-butyl)naphthalene is unique due to the position of the tert-butyl group, which affects its steric and electronic properties. This makes it distinct in terms of reactivity and selectivity compared to other bromonaphthalenes with different substituent positions.
Propriétés
Formule moléculaire |
C14H15Br |
|---|---|
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
1-bromo-4-tert-butylnaphthalene |
InChI |
InChI=1S/C14H15Br/c1-14(2,3)12-8-9-13(15)11-7-5-4-6-10(11)12/h4-9H,1-3H3 |
Clé InChI |
TWZCDYVJRPYSHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C2=CC=CC=C21)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



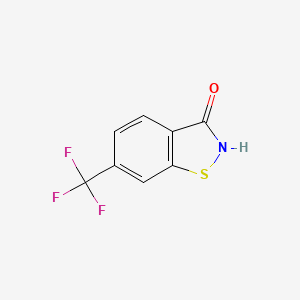
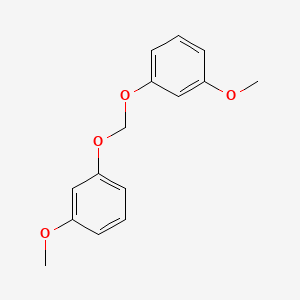
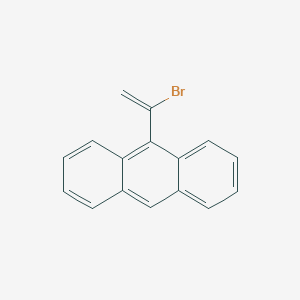

![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)
